molecular formula C9H13BO2S B189649 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane CAS No. 355408-55-8

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

Cat. No. B189649
M. Wt: 196.08 g/mol
InChI Key: OQCFQKMFRXSPPP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C9H13BO2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborinane ring. This ring is substituted at the 2-position with a thiophen-2-yl group and at the 5-position with two methyl groups .


Physical And Chemical Properties Analysis

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a solid substance . It has a molecular weight of 196.08 . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Lanthanide Complexes

  • Scientific Field : Chemistry
  • Application Summary : Lanthanide complexes have become a research hotspot for their unique structure and excellent luminescent intensity . They have applications in magnetic materials, luminescent material, catalysis, cell imaging material, and biology .
  • Methods of Application : The complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand . They were characterized by Raman spectroscopy, infrared spectroscopy, single crystal X-ray diffraction, elemental analysis and thermogravimetric analysis .
  • Results or Outcomes : Solid-state fluorescence studies showed that complexes emitted strong red and green light .

Ruthenium Complexes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Ruthenium complexes are being studied for their potential in fighting pathogenic bacteria .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Synthesis of 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is synthesized for its potential applications in various fields, although the specific applications are not detailed in the source .
  • Methods of Application : The reaction was monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture was poured into ice water, stirred for 20 min and the yellow intermediate 2-(ethylthio)-4H-chromen-4-one was obtained by filtration .
  • Results or Outcomes : A solution of this intermediate, 2-acetylthiophene and t–BuOK in DMSO was used to obtain the final product .

Nitro/Nitrosyl-Ru(II) Complexes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Nitro/nitrosyl-Ru(II) complexes, where 5,5′-mebipy = 5,5′-dimethyl-2,2′-bipyridine and dppb = 1,4-bis(diphenylphosphino)butane, are being studied for their potential in fighting pathogenic bacteria .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Synthesis of 2- (2-oxo-2- (thiophen-2-yl)ethyl)-4H-chromen-4-one

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is synthesized for its potential applications in various fields, although the specific applications are not detailed in the source .
  • Methods of Application : The reaction was monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture was poured into ice water, stirred for 20 min and the yellow intermediate 2- (ethylthio)-4H-chromen-4-one was obtained by filtration . A solution of this intermediate, 2-acetylthiophene and t–BuOK in DMSO was used to obtain the final product .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Nitro/Nitrosyl-Ru(II) Complexes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Nitro/nitrosyl-Ru(II) complexes, where 5,5′-mebipy = 5,5′-dimethyl-2,2′-bipyridine and dppb = 1,4-bis(diphenylphosphino)butane, are being studied for their potential in fighting pathogenic bacteria .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these studies were not specified in the source .

Safety And Hazards

The safety information for 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCFQKMFRXSPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473106
Record name 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

CAS RN

355408-55-8
Record name 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ZH Zhou, CX Guo, JN Xie, KX Liu… - Current Organic …, 2017 - ingentaconnect.com
Aim and Objective: The carboxylation of organoboronic esters with CO2 is an attractive way of preparing the functionalized carboxylic acid derivatives. For the silver-catalyzed …
Number of citations: 9 www.ingentaconnect.com
H Muguerra, G Berthoux, WZN Yahya… - Physical Chemistry …, 2014 - pubs.rsc.org
A new approach for developing solid-state dye-sensitised solar cells (DSSCs) on glass/ITO and plastic substrates (PEN/ITO) is presented in this manuscript. A two step electrodeposition …
Number of citations: 25 pubs.rsc.org
D Haddenham, CL Bailey, C Vu, G Nepomuceno… - Tetrahedron, 2011 - Elsevier
The Alcaraz–Vaultier borylation of aryl halides and triflates is reported utilizing diisopropylaminoborane (BH 2 N( i Pr) 2 ) prepared from the corresponding lithium …
Number of citations: 31 www.sciencedirect.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
C Moldoveanu, DA Wilson, CJ Wilson… - The Journal of …, 2010 - ACS Publications
NiCl 2 -based mixed-ligand systems were shown to be very effective catalysts for the neopentylglycolborylation of aryl iodides, bromides, and chlorides bearing electron-rich and …
Number of citations: 75 pubs.acs.org
H Muguerra, G Berthoux, WZN Yahya, Y Kervella… - scholar.archive.org
A new approach for developing solid-state dye-sensitised solar cells (DSSCs) on Glass/ITO and plastic substrates (PEN/ITO) is presented in this manuscript. A two steps …
Number of citations: 0 scholar.archive.org
P Polák, T Tobrman - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Dendralenes are simple alkenes with cross‐conjugated double bonds that are frequently synthesized due to being potentially valuable building blocks for the synthesis of more complex …
P Leowanawat, AM Resmerita… - The Journal of …, 2010 - ACS Publications
The highly active mixed-ligand catalytic system NiCl 2 (dppp)/dppf combined with the reducing effect of zerovalent Zn and of other metals was used to demonstrate a method for the …
Number of citations: 76 pubs.acs.org
M Huang - 2022 - search.proquest.com
Alkylboronates play an important role in synthetic chemistry, materials science and drug discovery. They are easy to handle due to their good air and moisture stability, and can be …
Number of citations: 3 search.proquest.com
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com

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